molecular formula C13H14N2O2 B2386285 tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate CAS No. 2044707-29-9

tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate

Cat. No.: B2386285
CAS No.: 2044707-29-9
M. Wt: 230.267
InChI Key: GZRZJAMSNZGQSV-CSKARUKUSA-N
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Description

tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate: is an organic compound with the molecular formula C13H15NO2 It is a derivative of acrylate, featuring a tert-butyl ester group, a cyano group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with a cyano group donor and a pyridinyl group donor under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the materials science industry, this compound can be used in the production of polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the pyridinyl group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRZJAMSNZGQSV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/C1=CC=CC=N1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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